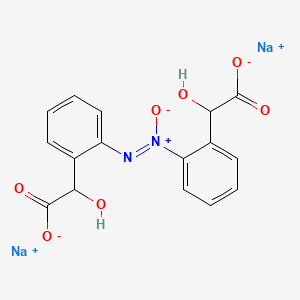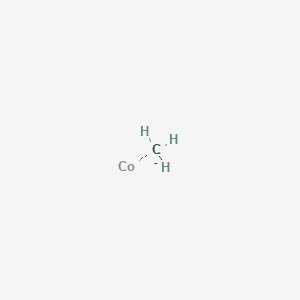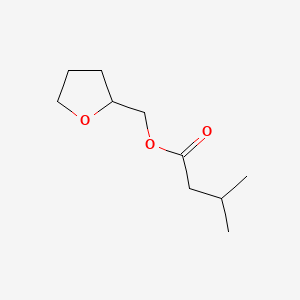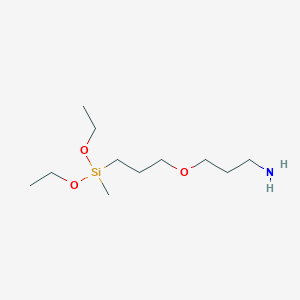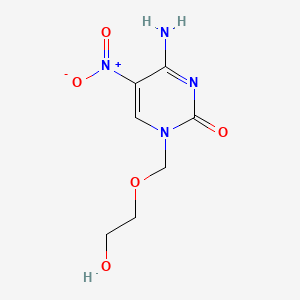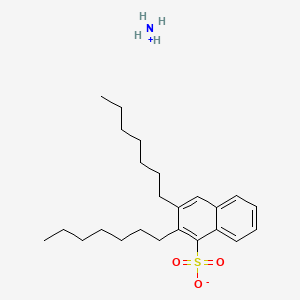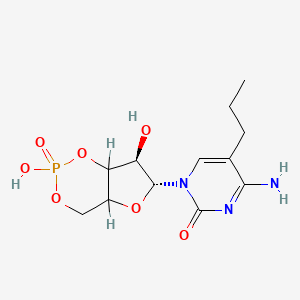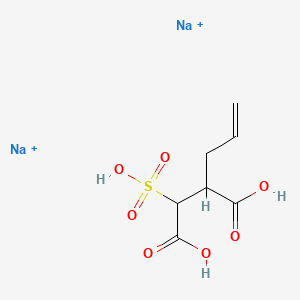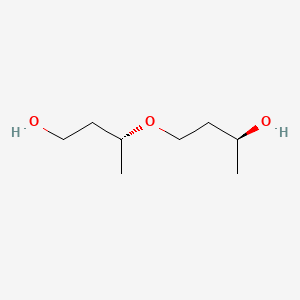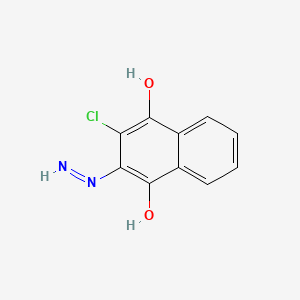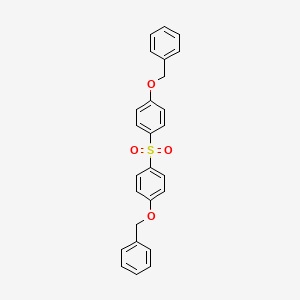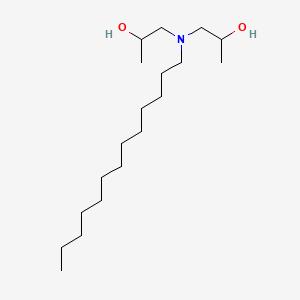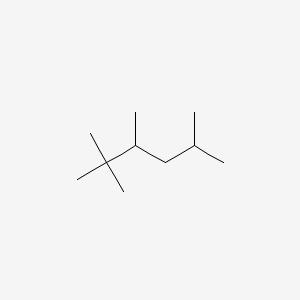
2,2,3,5-Tetramethylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,5-Tetramethylhexane is an organic compound with the molecular formula C₁₀H₂₂. It is a branched alkane, which means it consists of a chain of carbon atoms with several branches. This compound is part of the larger family of hydrocarbons, specifically alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms. The structure of this compound includes four methyl groups attached to a hexane backbone, making it a highly branched molecule .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,5-Tetramethylhexane can be achieved through various methods, including the alkylation of smaller alkanes or alkenes. One common method involves the catalytic hydrogenation of 2,2,3,5-tetramethylhexene, which can be prepared by the oligomerization of isobutene. The reaction typically requires a catalyst such as platinum or palladium and is conducted under high pressure and temperature conditions .
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic cracking of petroleum fractions. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst, often zeolites, at high temperatures. The resulting mixture is then separated through distillation to isolate the desired compound .
化学反応の分析
Types of Reactions: 2,2,3,5-Tetramethylhexane primarily undergoes reactions typical of alkanes, such as:
Oxidation: When exposed to oxygen or other oxidizing agents, it can form alcohols, aldehydes, or carboxylic acids.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of ultraviolet light or heat.
Major Products Formed:
Oxidation: Depending on the extent of oxidation, products can range from alcohols (e.g., 2,2,3,5-tetramethylhexanol) to carboxylic acids (e.g., 2,2,3,5-tetramethylhexanoic acid).
Substitution: Halogenated derivatives such as 2,2,3,5-tetramethylhexyl chloride or bromide.
科学的研究の応用
2,2,3,5-Tetramethylhexane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography due to its well-defined structure and properties.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used as a solvent and in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 2,2,3,5-Tetramethylhexane in chemical reactions involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds. In oxidation reactions, the compound undergoes dehydrogenation, where hydrogen atoms are removed, and oxygen atoms are added to form new functional groups. In substitution reactions, the hydrogen atoms are replaced by halogen atoms through a free radical mechanism initiated by ultraviolet light or heat .
類似化合物との比較
- 2,2,3,3-Tetramethylhexane
- 2,2,4,4-Tetramethylhexane
- 2,2,5,5-Tetramethylhexane
Comparison: 2,2,3,5-Tetramethylhexane is unique due to the specific positioning of its methyl groups, which affects its physical and chemical properties. For instance, its boiling point and density differ from those of its isomers due to variations in molecular structure. This uniqueness makes it valuable in applications requiring specific boiling points or densities .
特性
CAS番号 |
52897-09-3 |
|---|---|
分子式 |
C10H22 |
分子量 |
142.28 g/mol |
IUPAC名 |
2,2,3,5-tetramethylhexane |
InChI |
InChI=1S/C10H22/c1-8(2)7-9(3)10(4,5)6/h8-9H,7H2,1-6H3 |
InChIキー |
GCFKTDRTZYDRBI-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



